4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol
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Overview
Description
4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol is a chemical compound with the molecular formula C8H3BrF3NS It is a derivative of benzo[d]thiazole, characterized by the presence of bromine, trifluoromethyl, and thiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol typically involves the bromination of 6-(trifluoromethyl)benzo[d]thiazole-2-thiol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzo[d]thiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding benzo[d]thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of disulfides or sulfonic acids.
Reduction Reactions: Formation of reduced benzo[d]thiazole derivatives.
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit quorum sensing in bacteria by binding to key regulatory proteins, thereby disrupting bacterial communication and reducing virulence . The compound’s unique chemical structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
- 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol
- 4-Bromo-6-tert-butylbenzo[d]thiazole-2-thiol
Uniqueness
4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse chemical transformations compared to similar compounds .
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS2/c9-4-1-3(8(10,11)12)2-5-6(4)13-7(14)15-5/h1-2H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIZUSNDTLOTKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=S)N2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681980 |
Source
|
Record name | 4-Bromo-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-88-1 |
Source
|
Record name | 4-Bromo-6-(trifluoromethyl)-2(3H)-benzothiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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